NESS 0327

概要

説明

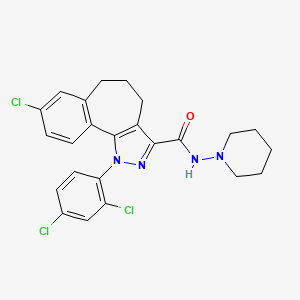

N-(ピペリジニル)-[8-クロロ-1-(2,4-ジクロロフェニル)-1,4,5,6-テトラヒドロベンゾ[6,7]シクロヘプタ[1,2-c]ピラゾール-3-カルボキサミド] は、科学研究で使用される化合物です。 これは、カンナビノイド受容体CB1の非常に強力で選択的なアンタゴニストとして作用します 。 NESS 0327は、他の一般的なリガンドと比較して、CB1受容体に対してCB2受容体よりもはるかに強力で選択的です .

準備方法

NESS 0327の合成には、いくつかの手順が含まれます。

出発物質: 合成は、ベンゾ[6,7]シクロヘプタ[1,2-c]ピラゾール環系を含むコア構造の調製から始まります。

反応条件: 反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノール(EtOH)などの溶媒と、グアノシン5'-O-(3-[35S]チオ)-トリリン酸([35S]GTPγS)などの試薬の使用が含まれます.

工業生産: this compoundの工業生産方法は広く文書化されていませんが、合成は一般的に、大量の物質に合わせてスケールアップされた、ラボでの調製と同様の手順に従います。

化学反応の分析

NESS 0327は、さまざまなタイプの化学反応を起こします。

酸化と還元: この化合物は、酸化と還元反応を起こす可能性がありますが、これらの反応に関する具体的な情報は限られています。

置換: this compoundは、特にフェニル環上のクロロ基を含む、置換反応に関与することができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、DMSOやエタノールなどの溶媒と、室温またはわずかに高温などの条件が含まれます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、通常、this compoundのコア構造の改変が含まれます。

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

NESS 0327 exhibits remarkable selectivity for the CB1 receptor, with an affinity ratio demonstrating over 60,000-fold selectivity compared to other receptors. This high specificity is critical for minimizing side effects commonly associated with cannabinoid receptor modulation.

Table 1: Affinity and Selectivity of this compound

| Receptor Type | Ki (pM) | Selectivity Ratio |

|---|---|---|

| CB1 | 0.35 | >60,000 |

| CB2 | 21 |

In Vivo Studies

In vivo experiments indicate that this compound can antagonize the antinociceptive effects produced by WIN 55,212-2 in pain models such as the tail-flick and hot-plate tests. These findings suggest its potential use in managing pain without the psychoactive effects typically associated with cannabinoid agonists.

Case Study: Antinociceptive Effects

- Study Design : Mice were administered WIN 55,212-2 to induce analgesia.

- Results : Co-administration of this compound significantly reduced the analgesic effect of WIN 55,212-2, demonstrating its effectiveness as a cannabinoid antagonist .

Potential Therapeutic Applications

Given its high selectivity for the CB1 receptor and its antagonistic properties, this compound may have various therapeutic applications:

Treatment of Obesity and Metabolic Disorders

Research indicates that CB1 receptor antagonists can help reduce appetite and promote weight loss. This compound's ability to block CB1 receptor activity could be beneficial in developing treatments for obesity.

Management of Pain

As demonstrated in animal models, this compound's antagonistic action on the CB1 receptor may provide a new avenue for pain management therapies without the psychoactive side effects associated with traditional cannabinoid treatments.

Neurological Disorders

The modulation of cannabinoid receptors has implications in neurological disorders such as multiple sclerosis and epilepsy. The selective blockade of CB1 receptors by this compound could potentially mitigate some symptoms associated with these conditions.

Future Research Directions

While preliminary data on this compound is promising, further research is required to explore its full therapeutic potential and safety profile in humans. No clinical trials have been reported thus far . Future studies should focus on:

- Long-term safety evaluations : Understanding chronic administration effects.

- Efficacy in human models : Transitioning from animal studies to human clinical trials.

- Comparative studies : Evaluating against existing treatments for cannabinoid-related disorders.

作用機序

NESS 0327は、カンナビノイド受容体CB1の選択的なアンタゴニストとして作用することで効果を発揮します 。 これは、CB1受容体に高い親和性で結合し、受容体をブロックして下流のシグナル伝達経路の活性化を防ぎます 。 他のいくつかのCB1アンタゴニストとは異なり、this compoundは高用量では逆アゴニストとして作用せず、つまり独自の生理学的効果は発生しません .

類似の化合物との比較

This compoundは、次のような他の類似の化合物と比較されます。

SR 141716A (リモノバント): This compoundは、SR 141716Aと比較して、CB1受容体に対してはるかに強力で選択的です。

WIN 55,212-2: This compoundは、マウスの単離された輸精管調製物における電気的に誘発された収縮に対するWIN 55,212-2の抑制効果を拮抗します.

その他のカンナビノイド受容体アンタゴニスト: This compoundは、CB1受容体に対する高い選択性と効力という点でユニークであり、研究にとって貴重なツールとなっています.

類似化合物との比較

NESS 0327 is compared with other similar compounds, such as:

SR 141716A (Rimonabant): This compound is much more potent and selective for the CB1 receptor compared to SR 141716A.

Other Cannabinoid Receptor Antagonists: This compound is unique in its high selectivity and potency for the CB1 receptor, making it a valuable tool for research.

生物活性

NESS 0327 is a synthetic compound recognized for its ultra-high affinity and selectivity as a cannabinoid receptor 1 (CB1) antagonist. Its chemical structure is characterized as 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinyl-benzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide , with a dissociation constant () of 350 fM . This indicates that this compound exhibits over 60-fold selectivity for the CB1 receptor compared to the CB2 receptor, making it a significant tool in cannabinoid research and potential therapeutic applications .

This compound functions primarily as an antagonist at the CB1 receptor. It has been shown to effectively block the inhibitory effects of cannabinoid agonists such as WIN 55,212-2 , both in vitro and in vivo. Specifically, this compound antagonizes the effects on electrically evoked contractions in mouse isolated vas deferens and reduces antinociceptive responses in tail-flick and hot plate tests .

In Vitro Studies

In studies involving human HEK293 cells expressing CB1 receptors, this compound was evaluated for its ability to inhibit cyclic AMP production and G protein cycling. The compound demonstrated a capacity to significantly reduce capsaicin-evoked responses, indicating its role in modulating pain pathways mediated by TRPV1 channels .

In Vivo Studies

In vivo experiments have shown that this compound can reverse Δ9-THC-induced mRNA expression related to inflammation and oxidative stress protection. This suggests that this compound may have implications for conditions where cannabinoid signaling is dysregulated, such as obesity-related inflammation .

Case Studies and Applications

Recent research has highlighted the potential of this compound in various therapeutic contexts:

- Pain Management : By antagonizing CB1 receptors, this compound may provide a novel approach to managing chronic pain without the psychoactive effects associated with cannabinoid agonists.

- Neuroprotection : Studies indicate that this compound may protect against neuronal damage by modulating cannabinoid receptor activity, which could be beneficial in neurodegenerative diseases .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXBPZJQQSNIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439851 | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494844-07-4 | |

| Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NESS-0327 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NESS 0327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NESS-0327 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。